molecular formula C10H21NO B13006024 2-(Cyclohexylamino)butan-1-ol CAS No. 51977-19-6

2-(Cyclohexylamino)butan-1-ol

Cat. No.: B13006024
CAS No.: 51977-19-6
M. Wt: 171.28 g/mol
InChI Key: DRHQUYUVJFKDBU-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)butan-1-ol is an organic compound with the molecular formula C10H21NO. It is an amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)butan-1-ol typically involves the reaction of cyclohexylamine with butanal. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketone or butanal derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Cyclohexylamino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)-3-methyl-1,1-diphenylbutan-1-ol: An amino alcohol used in asymmetric catalysis.

    N-Cyclohexyl butylone: A novel stimulant and substituted cathinone with psychoactive effects.

Uniqueness

2-(Cyclohexylamino)butan-1-ol is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of an amine and hydroxyl group allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

51977-19-6

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(cyclohexylamino)butan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h9-12H,2-8H2,1H3

InChI Key

DRHQUYUVJFKDBU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCCCC1

Origin of Product

United States

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